molecular formula C14H11ClFN5O5S B062134 Cloransulam CAS No. 159518-97-5

Cloransulam

Cat. No. B062134
M. Wt: 415.8 g/mol
InChI Key: YIANBKOBVRMNPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cloransulam involves several steps, including the preparation of key intermediates and the final assembly of the Cloransulam molecule. Research has explored the synthesis routes for related sulfonamide herbicides, providing insights into the methodologies that can be applied to Cloransulam. Studies have identified efficient synthesis pathways that maximize yield and purity, highlighting the chemical ingenuity behind creating such a potent herbicide (Wang, Rivard, & Manners, 2002).

Molecular Structure Analysis

The molecular structure of Cloransulam is characterized by its sulfonamide group, which plays a critical role in its herbicidal activity. Detailed molecular analyses have shown how the structure influences its mode of action, particularly its interaction with the target enzyme in plants. This interaction is crucial for its efficacy as a herbicide, with structural studies providing a foundation for understanding its biological activity (Swarnakar, Hering‐Junghans, Ferguson, McDonald, & Rivard, 2017).

Chemical Reactions and Properties

Cloransulam's chemical behavior in the environment and its interaction with soil and plant systems are critical for its application as a herbicide. Research has explored its degradation pathways, metabolite formation, and environmental persistence. These studies provide insights into the chemical stability and reactivity of Cloransulam under various conditions, highlighting its environmental compatibility and degradation kinetics (Darensbourg, Andreatta, Jungman, & Reibenspies, 2009).

Physical Properties Analysis

The physical properties of Cloransulam, such as solubility, volatility, and adsorption characteristics, are essential for its application and effectiveness as a herbicide. Research focusing on these aspects has shown how Cloransulam's physical properties influence its behavior in agricultural settings, including its mobility in soil and water and its bioavailability to target weeds. These studies help in optimizing the application strategies for Cloransulam, ensuring its effective and environmentally safe use (Krieger, Wynn, & Yoder, 2000).

Chemical Properties Analysis

The chemical properties of Cloransulam, including its reactivity, stability, and interaction with other compounds, are pivotal in defining its role as a herbicide. Investigations into its chemical behavior provide insights into its mechanism of action, resistance development, and compatibility with other agricultural chemicals. This body of research is fundamental for developing integrated weed management strategies that include Cloransulam as a key component (Zhang et al., 2016).

Scientific Research Applications

  • Sensitivity to Cloransulam in Agricultural Crops :

    • Sweet corn and potatoes show sensitivity to cloransulam-methyl soil residues, especially in coarse soil with low organic matter, leading to potential injury in crops the year following application to soybeans (Felix et al., 2002).
  • Impact on Soil Microorganisms :

    • Cloransulam-methyl influences soil microorganisms, increasing the abundance of functional bacteria related to pesticide degradation. It can inhibit nitrification reactions and promote denitrification, affecting soil nitrogen and carbon cycles (Zhang et al., 2021).
  • Optimal Application for Weed Control in Soybeans :

    • Studies on the timing and rate of cloransulam application for controlling giant ragweed in soybeans show that pre-plant incorporated and pre-emergence applications are effective, but timing significantly affects weed control effectiveness (Franey & Hart, 1999).
  • Groundwater Exposure Assessment :

    • Modeling suggests cloransulam-methyl has potential mobility in coarse-textured soils with low organic matter. However, its maximum predicted concentration in groundwater is much lower than the health concern threshold, indicating low environmental impact (Wesenbeeck & Havens, 1999).
  • Residue Analysis in Soybeans :

    • Methodologies have been developed to detect cloransulam-methyl residues in soybeans and soybean forage, with validation for low levels of quantitation, highlighting its use in ensuring food safety (Shackelford et al., 1996).
  • Effect on Broadleaf Weeds in Soybean Fields :

    • Cloransulam-methyl is effective in controlling broadleaf weeds like Commelina communis in soybean fields and is safe for various soybean varieties (Jin, 2015).
  • Interaction with Nanoparticles and Impact on Earthworms :

    • Studies reveal that the co-exposure of cloransulam-methyl with titanium dioxide nanoparticles (TiO2NPs) increases its toxicity to earthworms, indicating environmental risks associated with nanoparticle interaction (Wu et al., 2023).
  • Weed Control in Glyphosate-Resistant Soybean :

    • Cloransulam applied pre-emergence provides initial control or suppression of most weeds in glyphosate-resistant soybean systems, though the efficacy can be affected by rainfall or irrigation and soil texture (Barnes & Oliver, 2004).
  • Field Dissipation Studies :

    • Cloransulam-methyl shows rapid soil dissipation, consistent with laboratory data. It has a low persistence and mobility, suggesting limited environmental risks (Wesenbeeck et al., 1997).
  • Toxicology of Cloransulam :

    • Cloransulam-methyl has very low mammalian toxicity, with primary effects on the kidneys and liver at high exposure levels. It's rapidly absorbed and excreted, with a low potential for bioaccumulation (Billington et al., 2010).
  • Absorption and Translocation in Weeds :

    • The efficacy of cloransulam against certain weed species is influenced by its absorption and translocation within the plants, explaining varying susceptibility among species (Barnes & Oliver, 2004).
  • Molecular Analysis of Resistance in Weeds :

    • A population of giant ragweed resistant to cloransulam has been identified, with resistance due to an altered target site in the acetolactate synthase (ALS) enzyme. This study helps in understanding herbicide resistance mechanisms (Patzoldt & Tranel, 2002).

Safety And Hazards

Cloransulam-methyl is harmful if swallowed and causes moderate eye irritation. It is advised to avoid contact with eyes or clothing and to wash thoroughly with soap and water after handling .

properties

IUPAC Name

3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANBKOBVRMNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166671
Record name Cloransulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloransulam

CAS RN

159518-97-5
Record name Cloransulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159518-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloransulam [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloransulam
Source EPA DSSTox
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Record name 159518-97-5
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Record name CLORANSULAM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
Y Zhang, J Zhang, B Shi, B Li, Z Du, J Wang… - Journal of Hazardous …, 2021 - Elsevier
… Diclosulam had a positive effect on urease, but cloransulam-methyl activated … of cloransulam-methyl. Our research provides data for evaluating the environmental risks of …
Number of citations: 25 www.sciencedirect.com
WL Patzoldt, PJ Tranel, AL Alexander, PR Schmitzer - Weed Science, 2001 - cambridge.org
… showed that one strength of cloransulam-methyl was its … ragweed biotypes resistant to cloransulam-methyl were identified … confirming evidence of resistance to cloransulam-methyl in a …
Number of citations: 77 www.cambridge.org
KN Reddy - Weed Technology, 2000 - cambridge.org
… Soybean yields were similar with cloransulam PPI (… cloransulam POST were similar to that with chlorimuron POST at 11 g/ha. SAN 582 plus cloransulam PRE followed by cloransulam …
Number of citations: 23 www.cambridge.org
AM Cupples, GK Sims, RP Hultgren, SE Hart - 2000 - Wiley Online Library
… This study investigates the importance of soil moisture on cloransulam-methyl fate processes, including dissipation of parent in sorbed and solution pools, bound residue formation, and …
Number of citations: 57 acsess.onlinelibrary.wiley.com
WL Patzoldt, PJ Tranel - Weed Science, 2002 - cambridge.org
A population of giant ragweed not controlled by cloransulam … (POST) applications of cloransulam, imazethapyr, or … population as resistant to cloransulam were cross-resistant to …
Number of citations: 73 www.cambridge.org
JD Wolt, JK Smith, JK Sims… - Journal of Agricultural …, 1996 - ACS Publications
… products of aerobic soil metabolism of cloransulam-methyl and to … aerobic soil metabolism of cloransulam-methyl using two … Next, cloransulam-methyl and cloransulam were eluted from …
Number of citations: 31 pubs.acs.org
JW Barnes, LR Oliver - Weed technology, 2004 - cambridge.org
… Cloransulam applied PRE provided initial control or … Adding metribuzin to cloransulam PRE generally improved … PRE applications of cloransulam or cloransulam plus metribuzin PRE, …
Number of citations: 15 www.cambridge.org
KA Nelson, KA Renner - Weed technology, 1998 - cambridge.org
… -methyl reduced velvetleaf dry weight 82%, and cloransulam-methyl reduced common … control with cloransulam-methyl. Tank mixing thifensulfuron with CGA-277476 or cloransulam-…
Number of citations: 27 www.cambridge.org
JW Barnes, LR Oliver - Weed Technology, 2004 - cambridge.org
… cloransulam and to determine the role of herbicide absorption and translocation in observed antagonistic responses. Cloransulam … Cloransulam did not affect annual grass control with …
Number of citations: 34 www.cambridge.org
DR Shaw, AC Bennett, DL Grant - Weed technology, 1999 - cambridge.org
… POST controlled sicklepod better than cloransulam alone or tank-… cloransulam and cloransulam plus flumetsulam. Three weeks after POST treatment at Brooksville in 1997, cloransulam …
Number of citations: 13 www.cambridge.org

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